N-(5-chloropyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine
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Overview
Description
N-(5-chloropyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine typically involves the reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides. This reaction yields trisubstituted thiazoles via a 1,3-pyridyl shift . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like bimetallic metal-organic frameworks .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl bromides for thiazole formation and various nucleophiles for substitution reactions. The conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, N-(5-chloropyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
Its structure suggests it could interact with various biological targets, making it a candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: This compound shares the pyridine and thiazole moieties but differs in the substitution pattern and additional functional groups.
N-(Pyridin-2-yl)-Benzamides: These compounds have a similar pyridine core but differ in the attached functional groups and overall structure.
Uniqueness
N-(5-chloropyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring, a pyridine ring, and a naphthalene moiety. This unique structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c19-15-7-8-17(20-10-15)22-18-21-16(11-23-18)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXIKTULRNYLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=NC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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